Methyl 2-iodo-3,5-dimethoxybenzoate
Description
Methyl 2-iodo-3,5-dimethoxybenzoate is a substituted benzoate ester featuring an iodine atom at the 2-position and methoxy groups at the 3- and 5-positions of the aromatic ring. This compound is structurally distinguished by its halogen (iodo) and alkoxy (methoxy) substituents, which confer unique electronic and steric properties. The iodine substituent in Methyl 2-iodo-3,5-dimethoxybenzoate may enhance its reactivity in cross-coupling reactions or serve as a precursor in pharmaceutical synthesis, though further research is required to confirm these applications.
Properties
Molecular Formula |
C10H11IO4 |
|---|---|
Molecular Weight |
322.1 g/mol |
IUPAC Name |
methyl 2-iodo-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C10H11IO4/c1-13-6-4-7(10(12)15-3)9(11)8(5-6)14-2/h4-5H,1-3H3 |
InChI Key |
MILOEZCAQRACLH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)C(=O)OC)I)OC |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)I)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-formyl-3,5-dimethoxybenzoate (CAS: 52344-93-1)
- Structural Differences : Replaces the iodine atom at the 2-position with a formyl (-CHO) group.
- Reactivity and Applications: The formyl group enhances its utility in condensation and cyclization reactions, making it a key intermediate in synthesizing heterocycles (e.g., quinolines, indoles) and drug candidates. For example, it is used in the development of pharmaceuticals and agrochemicals due to its electrophilic aldehyde functionality .
- Electronic Effects : The electron-withdrawing formyl group reduces electron density on the aromatic ring compared to the electron-rich iodo derivative, altering reaction pathways in nucleophilic aromatic substitution.
Sulfonylurea Methyl Benzoate Derivatives
- Triflusulfuron methyl ester : Contains a trifluoroethoxy-substituted triazine ring.
- Ethametsulfuron methyl ester: Features an ethoxy and methylamino-substituted triazine.
- Metsulfuron methyl ester : Includes methoxy and methyl groups on the triazine.
| Property | Methyl 2-iodo-3,5-dimethoxybenzoate | Sulfonylurea Derivatives (e.g., Metsulfuron Methyl Ester) |
|---|---|---|
| Substituents | Iodo, methoxy | Sulfonylurea bridge + triazine heterocycle |
| Primary Use | Potential synthetic intermediate | Herbicides (ALS inhibitors) |
| Reactivity | Iodo group enables cross-coupling | Sulfonylurea moiety targets plant enzymes |
| Synthetic Complexity | Moderate | High (due to triazine and sulfonylurea synthesis) |
Key Findings :
- The iodine in Methyl 2-iodo-3,5-dimethoxybenzoate offers distinct advantages in metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling) compared to the triazine-based sulfonylureas, which rely on enzyme inhibition for herbicidal activity .
- Methyl 2-formyl-3,5-dimethoxybenzoate’s aldehyde group facilitates scaffold diversification in drug discovery, whereas the iodo analog may prioritize halogen-directed functionalization .
Research Implications and Limitations
- Gaps in Data: Direct studies on Methyl 2-iodo-3,5-dimethoxybenzoate are sparse in the provided evidence.
- Comparative Reactivity : The iodo substituent’s leaving-group ability (compared to formyl or sulfonyl groups) could make it valuable in aromatic substitution or radiopharmaceutical labeling, though this remains speculative without experimental validation.
- Industrial Relevance : Sulfonylurea derivatives dominate agrochemical markets, while Methyl 2-formyl-3,5-dimethoxybenzoate is niche in pharma. The iodo compound’s utility may depend on cost-effective iodine sourcing and reaction optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
